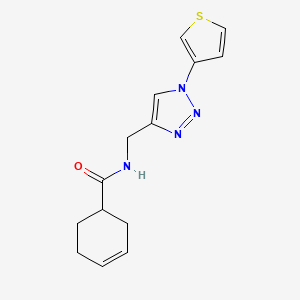

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is a hybrid heterocyclic compound featuring a thiophene-triazole core linked to a cyclohexene carboxamide moiety. This structure combines aromatic (thiophene), triazole (1,2,3-triazole), and alicyclic (cyclohexene) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)15-8-12-9-18(17-16-12)13-6-7-20-10-13/h1-2,6-7,9-11H,3-5,8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXAICSRGWPMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide derivative of thiophene and an alkyne derivative are reacted under copper(I) catalysis to form the 1,2,3-triazole ring.

-

Attachment of the Cyclohexene Carboxamide Group: : The triazole intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives. This step typically involves amide bond formation, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The triazole ring is relatively stable, but the cyclohexene moiety can be hydrogenated to form cyclohexane derivatives.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation of the cyclohexene ring.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The triazole and thiophene rings are known to enhance the compound's efficacy against a range of pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide may inhibit tubulin polymerization, which is crucial for cell division. This mechanism could lead to anticancer effects by disrupting the normal cell cycle progression .

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring through azide and alkyne coupling reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Coupling with cyclohexenecarboxylic acid derivatives to form the final product.

This synthetic route emphasizes the complexity and precision required in creating such a multifaceted molecule.

Case Studies

Several case studies have highlighted the potential applications of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohexenecarboxamide:

Case Study 1: Anticancer Activity

A study explored the anticancer potential of related triazole compounds in vitro, demonstrating that they significantly inhibited cancer cell proliferation by disrupting microtubule dynamics .

Case Study 2: Antimicrobial Efficacy

Research on structurally similar compounds revealed promising results against resistant bacterial strains, suggesting that the incorporation of thiophene and triazole rings enhances antimicrobial activity.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, the triazole ring could interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring might enhance the compound’s ability to penetrate cell membranes, while the cyclohexene carboxamide group could improve binding specificity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives

The compound shares structural homology with triazole-containing analogs, such as the chlorophenyl-substituted triazole-thione described in . Key differences include:

- Substituent Effects: The thiophene group in the target compound introduces π-conjugation and sulfur-mediated electronic effects, contrasting with the electron-withdrawing chloro groups in (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .

- Hydrogen Bonding : The chlorophenyl analog forms N–H···O/S and O–H···S hydrogen bonds, creating a hexameric supramolecular assembly . In contrast, the cyclohexene carboxamide in the target compound may favor hydrophobic interactions or weaker hydrogen bonds due to reduced polarity.

Triazole-Aromatic Hybrids

highlights N-fused pyrrolidine-triazole derivatives synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the target compound’s triazole formation . Key distinctions include:

- Aromatic Systems: Thiophene’s smaller ring size and sulfur atom may enhance solubility in nonpolar solvents compared to bulkier aryl groups (e.g., phenyl or naphthyl) in analogous structures .

- Stereochemical Complexity : The cyclohexene carboxamide introduces a stereocenter and conformational flexibility absent in rigid spiro-oxindole derivatives described in .

Physicochemical and Crystallographic Properties

Crystallography and Refinement

Comparative analysis with the chlorophenyl triazole-thione () reveals:

- Crystal Packing : The chlorophenyl analog’s hexameric assembly relies on strong hydrogen bonds (N–H···O/S), whereas the target compound’s cyclohexene carboxamide may prioritize van der Waals interactions or π-stacking via thiophene.

- Data Quality : SHELXL’s robust refinement algorithms (e.g., handling high-resolution or twinned data) would be critical for resolving the target compound’s conformational flexibility .

Thermal and Solubility Profiles

Hypothetical data based on structural analogs:

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclohexene moiety linked to a thiophenyl triazole, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 288.37 g/mol. The presence of both the thiophene and triazole rings enhances its ability to interact with various biological targets.

Synthesis

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Triazole Ring : This is often achieved through azide-alkyne cycloaddition reactions.

- Coupling Reaction : The triazole derivative is then coupled with cyclohexene carboxylic acid derivatives under specific reaction conditions.

This synthetic pathway highlights the complexity involved in producing this bioactive compound.

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes. Specifically, N-(thiophen-3-yl)-triazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Properties

Triazole compounds are also recognized for their anticancer potential. Mechanistic studies suggest that they may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways. For example, certain triazole derivatives have been shown to inhibit the activity of topoisomerases and other cancer-related enzymes .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Triazoles have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole-containing compounds similar to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the formation of the triazole core via cycloaddition. For example, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the thiophene-3-yl substituent (common in triazole synthesis) .

- Step 2 : Attach the cyclohex-3-enecarboxamide group using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) in aprotic solvents like DMF or acetonitrile, as seen in analogous carboxamide syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (reflux vs. RT), solvent polarity, and stoichiometry to minimize by-products (e.g., dimerization) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of the thiophene (δ 7.0–7.5 ppm for aromatic protons), triazole (δ 8.0–8.5 ppm), and cyclohexene (δ 5.5–6.0 ppm for olefinic protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns aligned with the expected structure.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound (e.g., inconsistent IC50 values across studies)?

- Root Cause Analysis :

- Purity Variability : Re-test synthesized batches with stricter purification (e.g., recrystallization, preparative HPLC) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time, solvent controls). For example, DMSO concentration >1% may artifactually reduce activity .

- Structural Confirmation : Re-validate stereochemistry (if applicable) via X-ray crystallography or NOESY NMR to rule out isomer-driven discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Framework :

- Core Modifications : Replace the thiophene-3-yl group with other heterocycles (e.g., furan, pyridine) to assess impact on target binding .

- Substituent Effects : Vary substituents on the triazole (e.g., methyl, halogens) and cyclohexene (e.g., epoxide vs. diene) to probe steric/electronic contributions .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, followed by validation via SPR or ITC .

Q. What mechanistic insights can be gained from studying this compound’s reactivity under oxidative or reductive conditions?

- Experimental Design :

- Oxidation : Treat with or to assess stability of the thiophene sulfur and triazole ring. Monitor via LC-MS for sulfoxide/sulfone formation .

- Reduction : Use or to reduce the cyclohexene double bond; analyze products via NMR for diastereomer formation .

- Kinetic Studies : Perform time-resolved UV-Vis or NMR to quantify reaction rates and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.